molecular formula C16H18N2O2 B14064361 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- CAS No. 101931-27-5

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-

Cat. No.: B14064361
CAS No.: 101931-27-5
M. Wt: 270.33 g/mol
InChI Key: CNSBNGUYZXNOFH-UHFFFAOYSA-N
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Description

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of naphthalene, characterized by the presence of an ethoxy group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and ethoxyamine.

    Formation of Intermediate: Naphthalene undergoes a reaction with ethoxyamine to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization in the presence of a suitable catalyst to form the oxazoline ring.

    Final Product: The final product, 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-, is obtained after purification.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalenemethylamines.

Scientific Research Applications

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1-Naphthalenemethylamine: A simpler derivative of naphthalene without the ethoxy and oxazoline groups.

    4-Ethoxynaphthalene: Contains the ethoxy group but lacks the amine and oxazoline functionalities.

    2-Oxazoline Derivatives: Compounds with similar oxazoline rings but different substituents.

Uniqueness: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

101931-27-5

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18)

InChI Key

CNSBNGUYZXNOFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3

Origin of Product

United States

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